Magnesium;propylsulfanylbenzene;bromide
Description
Overview of Organomagnesium Compounds in Modern Synthetic Chemistry
Organomagnesium compounds, commonly known as Grignard reagents, are a cornerstone of modern synthetic chemistry. rsc.orgwikipedia.orgleah4sci.com Discovered by Victor Grignard in 1900, these reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), have revolutionized the way chemists approach the synthesis of complex organic molecules. wikipedia.orgnih.gov Their utility stems from the highly polar carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom, making them potent reagents for forming new carbon-carbon bonds. wikipedia.orgleah4sci.com
Grignard reagents are widely employed in a plethora of chemical transformations, including the synthesis of alcohols, ketones, carboxylic acids, and other functional groups through reactions with carbonyl compounds, epoxides, and carbon dioxide. masterorganicchemistry.comnih.govmasterorganicchemistry.com Their applications extend to various industries, including pharmaceuticals, agrochemicals, and materials science, where they are instrumental in the construction of complex molecular architectures. rsc.orgnih.govresearchgate.net The development of new Grignard reagents with enhanced reactivity and selectivity continues to be an active area of research. rsc.org
The Distinctive Role and Significance of Thioether-Functionalized Organometallic Reagents in Chemical Synthesis
The incorporation of a thioether functionality into an organometallic reagent introduces a unique set of properties and reactivity patterns. Thioethers are important structural motifs found in numerous biologically active compounds and functional materials. researchgate.net The sulfur atom in a thioether-functionalized organometallic reagent can influence the reagent's stability and reactivity through intramolecular coordination. This can lead to enhanced thermal stability and modified reactivity profiles compared to their non-functionalized counterparts.
The presence of the sulfur atom can also direct the regioselectivity of reactions and can be a site for further chemical modification. The development of methods for the synthesis of thioethers using organometallic reagents, including Grignard reagents, is an area of significant interest. rsc.orgacs.org These methods often involve the reaction of a Grignard reagent with a sulfur-containing electrophile. The synthesis of organometallic reagents that already contain a thioether moiety, such as (propylsulfanylphenyl)magnesium bromide, offers a direct route to molecules bearing this important functional group.
Historical Development and Evolution of Grignard Reagents Bearing Sulfur-Containing Moieties
The history of Grignard reagents is rich with innovation, moving from simple alkyl and aryl magnesium halides to more complex, functionalized derivatives. acs.orgacs.org Early work focused on understanding the fundamental reactivity of these reagents. Over time, the desire to synthesize increasingly complex target molecules spurred the development of Grignard reagents bearing a wide array of functional groups. acs.orgaskfilo.com
The introduction of sulfur-containing groups into Grignard reagents was a logical progression, given the prevalence of sulfur in pharmaceuticals and other fine chemicals. acs.orgdokumen.pub Initial studies likely involved the reaction of Grignard reagents with elemental sulfur to form thiols, a reaction that has been known for a considerable time. nih.gov More sophisticated approaches have since been developed to create Grignard reagents with pre-installed sulfur functionalities. These developments have been facilitated by advances in techniques for preparing functionalized Grignard reagents, such as the use of highly activated magnesium or halogen-magnesium exchange reactions at low temperatures, which allow for the tolerance of sensitive functional groups. masterorganicchemistry.comyoutube.com
Rationale for the Academic Investigation of (Propylsulfanylphenyl)magnesium Bromide: Current Gaps and Research Objectives
The academic investigation of (propylsulfanylphenyl)magnesium bromide is driven by the need to expand the toolbox of functionalized Grignard reagents available to synthetic chemists. While the synthesis and reactivity of many functionalized Grignard reagents have been extensively studied, specific data and a deep understanding of thioether-containing aryl Grignard reagents, particularly those with longer alkyl chains on the sulfur, remain less explored.
A significant research gap exists in the detailed characterization and reactivity profiling of compounds like (propylsulfanylphenyl)magnesium bromide. Key research objectives for the investigation of this compound would include:
Development of a reliable and efficient synthetic protocol. This would involve optimizing reaction conditions to ensure high yields and purity.
Thorough physicochemical and spectroscopic characterization. This includes obtaining detailed data from techniques such as NMR, IR, and mass spectrometry to fully elucidate the structure and properties of the compound.
Investigation of its reactivity with a range of electrophiles. This would map out its synthetic utility and explore any unique reactivity patterns conferred by the propylsulfanyl group.
Probing the potential for intramolecular coordination. Understanding the extent to which the sulfur atom interacts with the magnesium center is crucial for explaining its stability and reactivity.
By addressing these objectives, a comprehensive understanding of (propylsulfanylphenyl)magnesium bromide can be achieved, paving the way for its application in the synthesis of novel and valuable molecules.
Data Tables
Physicochemical Properties of (Propylsulfanylphenyl)magnesium Bromide (Predicted)
| Property | Value |
| Molecular Formula | C9H11BrMgS |
| Molecular Weight | 255.45 g/mol |
| Appearance | Likely a solid or solution in an ethereal solvent |
| Solubility | Expected to be soluble in ethereal solvents like THF and diethyl ether |
Spectroscopic Data for a Representative Thioether-Functionalized Aryl Grignard Reagent (for comparative purposes)
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Aromatic protons would appear in the range of 7-8 ppm. Protons of the propyl group would show characteristic shifts and coupling patterns. Protons alpha to the sulfur would be deshielded. |
| ¹³C NMR | The carbon attached to magnesium would be highly shielded. Aromatic carbons would appear in the range of 120-150 ppm. The carbons of the propyl group would have distinct chemical shifts. |
| IR Spectroscopy | C-S stretching vibrations would be observed. Characteristic aromatic C-H and C=C stretching bands would be present. |
Note: This table provides expected spectroscopic features based on the known chemical shifts and vibrational frequencies of the functional groups present in (propylsulfanylphenyl)magnesium bromide. Actual experimental data would be required for definitive assignments.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11BrMgS |
|---|---|
Molecular Weight |
255.46 g/mol |
IUPAC Name |
magnesium;propylsulfanylbenzene;bromide |
InChI |
InChI=1S/C9H11S.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h4-7H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
AHIRUFKSLCRSFX-UHFFFAOYSA-M |
Canonical SMILES |
CCCSC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for Propylsulfanylphenyl Magnesium Bromide
Direct Grignard Formation from (Propylsulfanylphenyl) Halide Precursors
The traditional and most direct route to (propylsulfanylphenyl)magnesium bromide involves the reaction of a (propylsulfanyl)phenyl halide, typically the bromide, with magnesium metal. youtube.com, youtube.com This oxidative insertion of magnesium into the carbon-halogen bond is a cornerstone of organometallic chemistry. adichemistry.com, byjus.com The general reaction is represented as:
Ar-S(C₃H₇) + Mg → Ar(S(C₃H₇))MgBr
where Ar represents the phenyl group. This method's success is highly dependent on the reaction conditions and the activation state of the magnesium. adichemistry.com
Optimization of Reaction Conditions and Ethereal Solvent Effects on Formation Efficiency
The formation of Grignard reagents necessitates the use of anhydrous, aprotic ethereal solvents. quora.com, wikipedia.org These solvents are not merely inert media; they play a crucial role in stabilizing the organomagnesium compound by coordinating to the magnesium(II) center. askiitians.com, acs.org, libretexts.org The lone pair electrons from the ether's oxygen atom form a complex with the magnesium atom, which is essential for both the reagent's formation and its stability in solution. libretexts.org
Commonly used solvents include diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). adichemistry.com THF is often preferred for preparing aryl Grignard reagents from the corresponding bromides or iodides due to its superior coordinating ability. adichemistry.com, wikipedia.org The choice of solvent can significantly impact reaction efficiency, initiation, and the profile of byproducts, such as the formation of biphenyl (B1667301) compounds via Wurtz coupling. rsc.org
Recent studies have evaluated alternative ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and may offer superior performance by suppressing side reactions. rsc.org The optimization of reaction parameters such as temperature and reactant concentration is also critical for maximizing yield and minimizing impurity formation. ,
Table 1: Comparison of Ethereal Solvents for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Advantages & Disadvantages |
|---|---|---|---|
| Diethyl Ether | 34.6 | 4.3 | Low boiling point makes it easy to remove; prone to peroxide formation. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point and better solvating properties than diethyl ether; can be harder to remove. , |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | N/A | Can suppress Wurtz coupling by-products; considered a "greener" solvent. rsc.org |
| Cyclopentyl methyl ether (CPME) | 106 | N/A | High boiling point; resistant to peroxide formation. rsc.org |
Strategies for Magnesium Activation and Reaction Initiation
A significant challenge in direct Grignard synthesis is the initiation of the reaction. youtube.com Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits its reaction with the organic halide. wikipedia.org, mnstate.edu Several mechanical and chemical methods have been developed to overcome this hurdle and activate the metal surface. wikipedia.org
Mechanical Activation:
Crushing/Grinding: Physically crushing the magnesium turnings in situ with a glass rod can break the oxide layer and expose a fresh, reactive metal surface. wikipedia.org, youtube.com
Sonication: Using an ultrasonic bath can agitate the mixture and clean the magnesium surface, facilitating reaction initiation. stackexchange.com, wikipedia.org, researchgate.net
Dry Stirring: Vigorous stirring of the magnesium turnings under an inert atmosphere before adding the halide can also be effective. researchgate.net
Chemical Activation:
Activating Agents: Small amounts of chemical additives are commonly used to initiate the reaction. Iodine is a classic choice; its color disappears as the reaction begins. stackexchange.com, wikipedia.org, mnstate.edu 1,2-Dibromoethane is also highly effective, as its reaction with magnesium produces innocuous ethylene (B1197577) gas and magnesium bromide, cleaning the metal surface. stackexchange.com, wikipedia.org, researchgate.net
Hydride Treatment: The use of diisobutylaluminum hydride (DIBAH) has been shown to be a reliable method for activating magnesium for the formation of aryl Grignard reagents, allowing for a controlled initiation at lower temperatures. acs.org
Rieke Magnesium: For particularly challenging substrates, highly reactive Rieke magnesium can be employed. This activated form of magnesium is prepared by the reduction of a magnesium salt like magnesium chloride (MgCl₂) with an alkali metal such as lithium or potassium. wikipedia.org, unl.edu, adichemistry.com
Table 2: Common Methods for Magnesium Activation
| Method | Type | Description |
|---|---|---|
| Crushing/Grinding | Mechanical | Physically breaks the MgO layer to expose fresh magnesium. wikipedia.org |
| Sonication | Mechanical | Uses ultrasound to clean the metal surface and promote reaction. wikipedia.org, researchgate.net |
| Iodine (I₂) | Chemical Additive | Chemically cleans the surface of the magnesium. wikipedia.org, mnstate.edu |
| 1,2-Dibromoethane | Chemical Additive | Reacts to form ethylene and MgBr₂, etching the passive layer. stackexchange.com, wikipedia.org |
| DIBAH | Chemical Additive | Activates the surface and dries the reaction mixture, allowing for low-temperature initiation. acs.org |
| Rieke Magnesium | Specially Prepared | A highly reactive magnesium powder formed by the reduction of MgCl₂. wikipedia.org, unl.edu |
Halogen-Magnesium Exchange Routes to (Propylsulfanylphenyl)magnesium Bromide
An increasingly important alternative to direct magnesium insertion is the halogen-magnesium exchange reaction. harvard.edu This method involves treating an aryl halide with a pre-formed, commercially available Grignard reagent, most commonly an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). wikipedia.org, harvard.edu The equilibrium of the reaction is driven by the relative stability of the carbanionic character of the organomagnesium species. harvard.edu
Ar(S(C₃H₇))Br + i-PrMgCl ⇌ Ar(S(C₃H₇))MgCl + i-PrBr
Facile Access from Diverse Precursors with Compatible Functional Groups
A primary advantage of the halogen-magnesium exchange is its exceptional functional group tolerance. harvard.edu, researchgate.net The direct formation of Grignard reagents can be incompatible with sensitive functionalities like esters, nitriles, or amides. researchgate.net, libretexts.org However, the exchange reaction can often be performed at low temperatures (below 0 °C), where the resulting Grignard reagent does not react with these groups. harvard.edu This allows for the synthesis of highly functionalized Grignard reagents that are otherwise inaccessible. harvard.edu, researchgate.net
The development of "Turbo-Grignard" reagents, such as the combination of i-PrMgCl with lithium chloride (LiCl), has further expanded the scope of this method. clockss.org, researchgate.net The presence of LiCl accelerates the rate of the Br-Mg exchange, allowing the reaction to proceed efficiently under mild conditions and broadening the range of compatible precursors. clockss.org, researchgate.net This makes the halogen-magnesium exchange a powerful strategy for preparing (propylsulfanylphenyl)magnesium bromide, ensuring the thioether functionality remains intact.
Evaluation of Organolithium and Organozinc Intermediates in Transmetalation Processes
Transmetalation provides another indirect route to Grignard reagents. This process typically involves the initial formation of a different organometallic species, which is then converted to the desired organomagnesium compound. youtube.com
Organolithium Intermediates: A common strategy is to first prepare an organolithium reagent via lithium-halogen exchange. masterorganicchemistry.com The resulting (propylsulfanylphenyl)lithium can then be treated with a magnesium salt, such as magnesium bromide (MgBr₂), to yield the target (propylsulfanylphenyl)magnesium bromide. adichemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. dalalinstitute.com, libretexts.org
Ar(S(C₃H₇))Br + R-Li → Ar(S(C₃H₇))Li + R-Br
Ar(S(C₃H₇))Li + MgBr₂ → Ar(S(C₃H₇))MgBr + LiBr
Organozinc Intermediates: The reaction of magnesium metal with an organozinc compound can also be used to generate a Grignard reagent. wikipedia.org While less common as a primary synthetic route, the ability to transmetalate from zinc to magnesium demonstrates the versatility of organometallic transformations. wikipedia.org, youtube.com
Advanced Approaches to Grignard Reagent Synthesis
Modern organic synthesis has driven the development of more sophisticated and robust methods for preparing Grignard reagents. These advanced approaches often provide higher yields, greater functional group compatibility, and improved reaction conditions.
Key advanced strategies applicable to the synthesis of (propylsulfanylphenyl)magnesium bromide include:
Use of Additive-Enhanced Reagents: The "Turbo-Grignard" reagent (i-PrMgCl·LiCl) is a prime example, significantly accelerating halogen-magnesium exchange reactions and improving their reliability and scope. clockss.org, researchgate.net, researchgate.net Salt additives can increase both the rate and efficiency of the exchange. sigmaaldrich.com
Ligand-Mediated Exchange: The addition of specific ligands, such as the tridentate bis[2-(N,N-dimethylamino)ethyl] ether, can facilitate magnesium-halogen exchange at non-cryogenic temperatures (10 to 25 °C) even with sensitive functional groups present. sigmaaldrich.com
Highly Activated Magnesium: The use of Rieke magnesium represents a significant advancement over standard magnesium turnings, enabling the direct formation of Grignard reagents from less reactive halides or at lower temperatures. wikipedia.org, adichemistry.com
Greener Solvent Systems: The investigation and implementation of more environmentally benign and safer solvents, such as 2-MeTHF and CPME, mark a progressive step in Grignard chemistry, offering potential improvements in both safety and reaction performance. rsc.org
Continuous Flow Chemistry for Scalable and Controlled Production of (Propylsulfanylphenyl)magnesium Bromide
Continuous flow chemistry has emerged as a powerful technology for the production of Grignard reagents, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. aiche.orglookchem.com The application of flow systems to the synthesis of functionalized arylmagnesium compounds, including those containing thioether groups, is particularly beneficial due to the enhanced control over reaction parameters. researchgate.net
In a typical flow process, a solution of the corresponding aryl bromide (e.g., 1-bromo-X-(propylsulfanyl)benzene) in a suitable solvent like tetrahydrofuran (THF) is continuously pumped and mixed with a stream of another Grignard reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride (LiCl) to facilitate a halogen-magnesium exchange. researchgate.netwikipedia.org This mixture then passes through a heated reactor coil. The key advantages of this approach are the superior heat and mass transfer characteristics of microreactors, which allow for precise temperature control and minimize the formation of byproducts. researchgate.net This high level of control is crucial for managing the exothermic nature of Grignard formation, making the process safer and more reproducible. niper.gov.in
Studies have demonstrated that continuous flow processes can significantly increase the conversion rates of organic halides to their corresponding Grignard reagents, with conversions reaching up to 98% compared to around 85% in batch processes. aiche.org Furthermore, the integration of Process Analytical Technology (PAT), such as inline IR spectroscopy, allows for real-time monitoring of the reaction, ensuring consistent product quality and enabling long, stable production runs. aiche.orgresearchgate.net This modular and controlled approach allows for the on-demand and scalable generation of (Propylsulfanylphenyl)magnesium Bromide, making it highly suitable for industrial applications. aiche.orgrsc.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Safety | Higher risk due to poor heat dissipation and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat transfer. | niper.gov.inaiche.orgresearchgate.net |
| Scalability | Scaling up can be problematic and non-linear. | Easily scalable by extending operation time ("scaling out") or using larger reactors. | aiche.orglookchem.com |
| Reaction Control | Difficult to control temperature and mixing, leading to side reactions. | Precise control over temperature, pressure, and residence time. | researchgate.net |
| Yield/Conversion | Typically lower conversion rates (e.g., ~85%). | Higher conversion rates (up to 98%) and improved product purity. | aiche.org |
| Productivity | Limited by batch size and cycle time. | High productivity, with potential for multi-kilogram daily output in automated systems. | aiche.org |
Electrochemical and Photochemical Methods for Grignard Formation
While literature specifically detailing the electrochemical or photochemical synthesis of (Propylsulfanylphenyl)magnesium Bromide is not prevalent, broader research into these methods for Grignard reagent formation suggests their potential applicability.
Electrochemical Synthesis: This method involves the anodic dissolution of a magnesium electrode in an electrolyte solution containing an organic halide. researchgate.nettechnion.ac.il Research has shown the successful electrochemical synthesis of Grignard reagents in ionic liquid-based electrolytes, which serve as stable media for the reaction. researchgate.nettechnion.ac.il This approach avoids the direct use of highly reactive magnesium metal turnings and can be performed under milder conditions than traditional methods. The process is demonstrated by the formation of ethylmagnesium bromide, where a positive potential applied to a magnesium electrode causes it to dissolve and react with ethyl bromide in the electrolyte. technion.ac.il The applicability of this technique to sulfur-containing aryl halides presents a promising avenue for a controlled and potentially greener synthesis route.
Photochemical Methods: Photochemistry, particularly when combined with continuous flow reactors, offers another advanced synthetic strategy. mdpi.com While direct photochemical formation of Grignard reagents is less common, photoredox catalysis is widely used for generating radical intermediates that can participate in various bond-forming reactions. The use of light to initiate reactions can offer high selectivity and avoid the need for harsh chemical initiators. Although not directly applied to this specific Grignard reagent, photochemical processes are used in the synthesis of complex molecules containing sulfur, indicating the compatibility of sulfur functionalities with photochemical conditions. acs.org
Generation of Organomagnesium Species from Sulfur-Containing Substrates
The introduction and subsequent transformation of sulfur moieties are critical aspects of organosulfur chemistry. The following sections describe methods to generate organomagnesium compounds from sulfur-containing starting materials and the reactivity of the target Grignard reagent with sulfur-based electrophiles.
Reaction of Organohalides with Elemental Sulfur and Magnesium
A primary method for incorporating sulfur into an aromatic ring involves a two-step sequence beginning with the formation of a Grignard reagent. nih.gov First, an aryl halide such as bromobenzene (B47551) is reacted with magnesium metal in an anhydrous ether solvent (like THF) to produce the corresponding Grignard reagent, phenylmagnesium bromide. nih.govyoutube.com
In the second step, this pre-formed Grignard reagent is reacted with elemental sulfur (S₈). nih.govvedantu.com The nucleophilic carbon of the Grignard reagent attacks the sulfur ring, leading to the formation of a magnesium thiophenoxide salt (e.g., thiophenyl magnesium bromide). nih.gov Subsequent acidic hydrolysis of this intermediate yields the corresponding thiol (thiophenol in this example). nih.govvedantu.com This well-established methodology can be adapted to synthesize precursors for (Propylsulfanylphenyl)magnesium Bromide. For instance, a protected bromothiophenol could be used to generate the Grignard reagent, or a dibromobenzene could be selectively mono-functionalized.
Reactivity of (Propylsulfanylphenyl)magnesium Bromide with Sulfinyl and Polysulfide Compounds as Precursors for Derivatization
Once formed, (Propylsulfanylphenyl)magnesium Bromide can act as a potent nucleophile, reacting with various sulfur-based electrophiles to create more complex sulfur-containing molecules. This reactivity is crucial for derivatization.
Reactivity with Sulfinyl Compounds: (Propylsulfanylphenyl)magnesium Bromide is expected to react readily with sulfinyl compounds. A key example is its reaction with sulfur dioxide (SO₂) or a solid SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov This reaction inserts a molecule of SO₂ into the carbon-magnesium bond, forming a magnesium sulfinate salt. This sulfinate intermediate is a versatile precursor that can be subsequently oxidized, for example with aqueous sodium hypochlorite (B82951) (bleach) in the presence of an amine, to directly yield sulfonamides. nih.gov This one-pot procedure avoids the need for unstable sulfonyl chlorides and is tolerant of various functional groups. nih.gov
Reactivity with Polysulfide Compounds: The reaction of Grignard reagents with disulfides provides a direct route to unsymmetrical sulfides. acs.orgyoutube.com For example, (Propylsulfanylphenyl)magnesium Bromide can react with a disulfide, such as diphenyl disulfide. The reaction proceeds via a nucleophilic (Sɴ2-like) attack of the carbanionic carbon of the Grignard reagent on one of the sulfur atoms of the disulfide bond. youtube.com This displaces a thiolate leaving group and results in the formation of a new carbon-sulfur bond, yielding a diaryl or alkyl-aryl sulfide (B99878). This method is advantageous as it allows for the creation of diverse sulfide structures. youtube.com
| Grignard Reagent (R-MgX) | Sulfur Electrophile | Intermediate/Product Type | Reference |
|---|---|---|---|
| Aryl-MgBr | Elemental Sulfur (S₈) | Thiophenoxide (Ar-S-MgBr), then Thiol (Ar-SH) after hydrolysis. | nih.govvedantu.com |
| Aryl/Alkyl-MgX | Sulfur Dioxide Surrogate (DABSO) | Sulfinate (R-SO₂-MgX), then Sulfonamide (R-SO₂-NR'R'') after oxidative amination. | nih.gov |
| Aryl/Alkyl-MgX | Disulfide (R'-S-S-R') | Sulfide (R-S-R'). | acs.orgyoutube.com |
Reactivity and Mechanistic Investigations of Propylsulfanylphenyl Magnesium Bromide
Nucleophilic Addition Reactions of the (Propylsulfanylphenyl) Moiety
The primary mode of reactivity for Grignard reagents is nucleophilic addition to polarized multiple bonds, a fundamental transformation in organic synthesis. masterorganicchemistry.comcolby.edu This reaction changes the hybridization of the electrophilic carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com Reactions involving strong nucleophiles like Grignard reagents are typically irreversible. masterorganicchemistry.com
(Propylsulfanylphenyl)magnesium bromide readily participates in nucleophilic addition to the electrophilic carbon of carbonyl groups. pressbooks.publibretexts.org The general mechanism involves the attack of the aryl carbanion on the carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. pressbooks.pubyoutube.com
Aldehydes: Reaction with aldehydes, followed by hydrolysis, produces secondary alcohols. For example, the addition to formaldehyde (B43269) would yield a primary alcohol, (propylsulfanyl)benzyl alcohol. libretexts.orglibretexts.org
Ketones: Addition to ketones results in the formation of tertiary alcohols. libretexts.orgchemguide.co.uk
Esters: The reaction with esters is more complex. The initial nucleophilic addition forms a ketone intermediate after the elimination of an alkoxy group. masterorganicchemistry.com This newly formed ketone is highly reactive towards the Grignard reagent present in the reaction mixture, leading to a second addition. Consequently, two equivalents of the (propylsulfanylphenyl) moiety are added, yielding a tertiary alcohol after hydrolysis. libretexts.orgmasterorganicchemistry.com
The thioether functionality is generally stable under these conditions, provided there are no acidic protons elsewhere in the molecule that could be deprotonated by the strongly basic Grignard reagent. masterorganicchemistry.comlibretexts.orglibretexts.org
Interactive Table: Nucleophilic Addition of (Propylsulfanylphenyl)magnesium Bromide to Carbonyls
| Carbonyl Substrate | Product Type (after hydrolysis) | General Structure of Product |
| Formaldehyde | Primary Alcohol | (Propylsulfanylphenyl)methanol |
| Aldehyde (RCHO) | Secondary Alcohol | (Propylsulfanylphenyl)(R)methanol |
| Ketone (RCOR') | Tertiary Alcohol | (Propylsulfanylphenyl)(R)(R')methanol |
| Ester (RCOOR') | Tertiary Alcohol | Bis(propylsulfanylphenyl)(R)methanol |
The nucleophilic character of (propylsulfanylphenyl)magnesium bromide extends to reactions with other electrophiles, enabling the formation of diverse molecular architectures.
Imines: Addition across the C=N double bond of imines yields a magnesium amide intermediate, which upon hydrolysis gives secondary amines.
Nitriles: The reaction with nitriles initially forms an imine intermediate after the addition to the C≡N triple bond. This intermediate can be hydrolyzed to form a ketone, providing an alternative route to (propylsulfanylphenyl) ketones.
Epoxides: (Propylsulfanylphenyl)magnesium bromide reacts with epoxides in a nucleophilic ring-opening reaction. masterorganicchemistry.com The attack typically occurs at the less sterically hindered carbon of the epoxide ring, following an Sₙ2-type mechanism. masterorganicchemistry.com The reaction results in the formation of a β-hydroxy ether structure after acidic workup. For instance, reaction with ethylene (B1197577) oxide yields 2-(propylsulfanylphenyl)ethanol.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving (Propylsulfanylphenyl)magnesium Bromide
Transition metal catalysis has significantly broadened the scope of Grignard reagents beyond classical additions, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds through cross-coupling reactions. researchgate.net The Kumada-Corriu coupling, the direct cross-coupling of a Grignard reagent with an organic halide, is a foundational method in this area, often catalyzed by nickel or palladium. organic-chemistry.orgacs.org
Palladium complexes are highly effective catalysts for cross-coupling reactions involving Grignard reagents. rsc.org While the direct reaction is known as Kumada coupling, the addition of zinc salts can facilitate the reaction, proceeding through an in situ transmetalation to an organozinc species in a Negishi-type mechanism.
The catalytic cycle typically involves three key steps:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl or alkyl electrophile (R'-X) to form a Pd(II) intermediate.
Transmetalation: The organic group from the (propylsulfanylphenyl)magnesium bromide is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) species.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final cross-coupled product and regenerating the active Pd(0) catalyst.
The thioether group is generally more stable under palladium catalysis compared to nickel catalysis, making palladium a suitable choice when preservation of the C-S bond is desired. rsc.org
Interactive Table: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Electrophile (R'-X) | Catalyst/Ligand | Product | Reference |
| Aryl Bromide | Pd(OAc)₂ / Phosphine (B1218219) Ligand | (Propylsulfanyl)biphenyl derivative | rsc.org |
| Alkenyl Bromide | PdCl₂ / dppf | (Propylsulfanyl)styrene derivative | rsc.org |
| Alkyl Chloride | Pd(P(t-Bu)₃)₂ | Alkyl(propylsulfanyl)benzene | nih.gov |
Nickel catalysts are a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. organic-chemistry.orgacs.org However, their application with thioether-containing Grignard reagents like (propylsulfanylphenyl)magnesium bromide introduces a critical mechanistic consideration: the potential for C–S bond cleavage. dntb.gov.uaorganic-chemistry.org
While the standard Kumada coupling can occur, nickel catalysts are known to readily insert into C–S bonds. organic-chemistry.orgresearchgate.net This can lead to a competing reaction pathway where the catalyst cleaves the aryl C–S bond of the Grignard reagent itself, potentially leading to side products or acting as an entry point into alternative catalytic cycles. Studies on the cross-coupling of aryl sulfides with Grignard reagents have shown that the thioalkyl group can function as a leaving group in the presence of a suitable nickel-phosphine catalyst system. organic-chemistry.org This suggests that using (propylsulfanylphenyl)magnesium bromide as the nucleophile could be complicated by catalyst interaction at the sulfur atom, a factor that must be considered in synthetic design. dntb.gov.uaorganic-chemistry.org
Interactive Table: Nickel-Catalyzed Couplings Involving Aryl Sulfides
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Key Feature | Reference |
| Aryl Methyl Sulfide (B99878) | Aryl Bromide | Ni(cod)₂ / BINAP | C-S bond cleavage to form biaryls | researchgate.net |
| Aryl Thioether | Alkyl Grignard | Ni(acac)₂ / Bulky Phosphine | Thioalkyl group acts as leaving group | organic-chemistry.org |
| Electron-rich Aryl Bromide | Aryl Grignard | NiCl₂·dppp | Efficient Kumada-Corriu coupling | organic-chemistry.org |
| Aryl Chloride | Alkyl Grignard | Ni(II) Pincer Complex | C-C bond formation | mdpi.com |
Iron and copper catalysts have emerged as economical and environmentally benign alternatives for cross-coupling reactions. bris.ac.uk
Iron-Catalyzed Reactions: Iron salts, such as Fe(acac)₃, have been shown to effectively catalyze the cross-coupling of aryl Grignard reagents with a variety of electrophiles, including alkyl and aryl halides. nih.govresearchgate.net Research into the iron-catalyzed coupling of organosulfur compounds has revealed that these reactions are feasible, although sometimes challenging. nih.govacs.org For instance, the cross-coupling of aryl Grignard reagents with alkyl aryl thioethers has been achieved, where the oxidative addition to the C-S bond is a key step. nih.govacs.orgillinois.edu In some cases, a directing group on the thioether is necessary to facilitate this challenging C-S bond activation. nih.govacs.org
Copper-Catalyzed Reactions: Copper catalysts are also utilized for cross-coupling reactions, though specific examples involving (propylsulfanylphenyl)magnesium bromide are less common in the literature. Copper-catalyzed systems are known to couple Grignard reagents with alkyl halides and other electrophiles. rsc.orgresearchgate.netresearchgate.net
These earth-abundant metal catalysts represent a growing field, offering powerful tools for C-C bond formation with unique reactivity profiles compared to their noble metal counterparts. bris.ac.uk
Stereoselective and Enantioselective Aspects in Asymmetric Cross-Coupling Methodologies
The presence of the propylsulfanyl group on the aromatic ring of (Propylsulfanylphenyl)magnesium Bromide introduces possibilities for stereoselective and enantioselective transformations, particularly in the realm of asymmetric cross-coupling reactions. These reactions aim to create chiral molecules with a high degree of stereochemical control, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.
The Kumada-Corriu coupling, a reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, serves as a foundational method where stereoselectivity can be introduced. nih.govwikipedia.orgorganic-chemistry.org The choice of catalyst, specifically the chiral ligand coordinated to a metal center (typically nickel or palladium), is crucial for inducing asymmetry. wikipedia.org For aryl Grignard reagents like (Propylsulfanylphenyl)magnesium Bromide, chiral phosphine ligands have demonstrated success in achieving high enantiomeric excess. nih.gov
Recent advancements have highlighted the potential of nickel-catalyzed asymmetric Kumada couplings for creating asymmetric carbon centers. nih.govacs.org For instance, enantioconvergent couplings of racemic α-haloketones with aryl Grignard reagents have been achieved with high enantioselectivity using chiral bis(oxazoline) ligands. mit.edu This demonstrates that the chiral catalyst can effectively control the stereochemical outcome of the reaction, converting a racemic starting material into a single enantiomer of the product. wikipedia.org While direct studies on (Propylsulfanylphenyl)magnesium Bromide are not extensively detailed in the literature, the principles established with other aryl Grignard reagents provide a strong framework for its potential applications in asymmetric synthesis. nih.govnih.govacs.org The thioether group itself does not typically participate directly in the catalytic cycle of standard cross-coupling reactions but its electronic and steric influence can affect reaction rates and selectivity. dntb.gov.uarsc.org
| Catalyst System | Type of Coupling | Substrate Example | Enantiomeric Excess (ee) |
| Nickel/Chiral Bisphosphine | Kumada Coupling | Racemic α-chloroalkanoates | Up to 91% |
| Nickel/Bis(oxazoline) | Kumada Coupling | Racemic α-bromoketones | Up to 95% |
| Palladium/Chiral Ferrocene Ligand | Kumada Coupling | Aryl Halides | >95% |
Specific Reactivity Involving the Propylsulfanyl Functional Group
The propylsulfanyl group is not merely a passive spectator. Its sulfur atom, with its lone pairs of electrons, can actively participate in and influence the course of chemical reactions.
The thioether group can act as a directed metalation group (DMG), guiding the deprotonation of the aromatic ring to a position ortho to the sulfur atom. wikipedia.orgbaranlab.orgorganic-chemistry.org This phenomenon, known as directed ortho-metalation (DoM), allows for highly regioselective functionalization. organic-chemistry.org While typically achieved with strong organolithium bases, the principle of chelation assistance can also influence the reactivity of Grignard reagents. baranlab.org
The sulfur atom of the propylsulfanyl group can coordinate to the magnesium center of the Grignard reagent, either intramolecularly or intermolecularly. This interaction can increase the kinetic acidity of the ortho-protons, facilitating their removal by a strong base. Although Grignard reagents themselves are not typically strong enough to deprotonate an unactivated aromatic ring, the use of "turbo-Grignard reagents" like i-PrMgCl·LiCl or Knochel-Hauser bases (TMPMgCl·LiCl) can achieve this. uni-muenchen.desigmaaldrich.com This allows for the introduction of a second functional group at a specific position, leading to polysubstituted aromatic compounds. sigmaaldrich.comnih.gov The thioether moiety is considered a moderate directing group in this context. ethz.ch
The resulting ortho-metalated species can then be quenched with a variety of electrophiles, introducing a wide range of functional groups onto the aromatic ring. This two-step sequence provides a powerful strategy for the synthesis of complex aromatic molecules that would be difficult to access through classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org
| Directing Group | Base | Resulting Intermediate | Subsequent Reaction |
| -SPr (Thioether) | TMPMgCl·LiCl | ortho-Magnesiated Aryl Species | Trapping with electrophiles (e.g., I2, aldehydes) |
| -OMe (Methoxy) | n-BuLi | ortho-Lithiated Aryl Species | Electrophilic quench |
| -CONEt2 (Amide) | s-BuLi/TMEDA | ortho-Lithiated Aryl Species | Electrophilic quench |
The sulfur atom in the propylsulfanyl group can influence the reactivity of the Grignard reagent, leading to intramolecular cyclization or rearrangement reactions under certain conditions. For instance, intramolecular reactions can occur where the Grignard carbon attacks a position within the same molecule. While specific examples for (Propylsulfanylphenyl)magnesium Bromide are not prevalent, related sulfur-containing organometallics are known to undergo such transformations.
One potential pathway involves the formation of a sulfonium (B1226848) ylide intermediate, which can then undergo a nih.govwikipedia.org-sigmatropic rearrangement. nih.gov This type of rearrangement is known for allyl and propargyl thioethers and can be triggered by the formation of an aryne in situ. nih.gov Although this specific trigger is different from standard Grignard conditions, it highlights the inherent reactivity of the thioether group.
Additionally, intramolecular cyclization of magnesium alkoxide intermediates, formed from the reaction of a Grignard reagent with a suitably positioned carbonyl group, is a known process. acs.org If the propyl chain of the thioether were functionalized with an electrophilic group, it could potentially be attacked by the carbanionic center of the Grignard reagent, leading to a cyclic product.
Grignard reagents are potent nucleophiles and readily react with electrophilic sulfur compounds. The reaction of (Propylsulfanylphenyl)magnesium Bromide with electrophilic sulfur species provides a route to introduce additional sulfur-containing functionalities.
For example, reaction with elemental sulfur (S₈) followed by acidic workup is a classic method for the synthesis of thiols. wikipedia.org In the case of (Propylsulfanylphenyl)magnesium Bromide, this would lead to the formation of propylsulfanylbenzenethiol.
Reaction with disulfides (RSSR') can lead to the formation of unsymmetrical sulfides. youtube.com The Grignard reagent attacks one of the sulfur atoms, displacing a thiolate anion as a leaving group. youtube.com This provides a method for creating new carbon-sulfur bonds.
Furthermore, reactions with sulfinate esters (R'S(O)OR'') can be used to synthesize sulfoxides. The Grignard reagent attacks the electrophilic sulfur atom, displacing the alkoxide group. Similarly, reactions with sulfonyl chlorides (R'SO₂Cl) would be expected to yield sulfones. These reactions expand the synthetic utility of (Propylsulfanylphenyl)magnesium Bromide, allowing for the creation of molecules with sulfur in higher oxidation states.
| Electrophilic Sulfur Reagent | Product Type | General Reaction |
| Elemental Sulfur (S₈) | Thiol | Ar-MgBr + S₈ → Ar-SMgBr → Ar-SH |
| Disulfide (R'-S-S-R') | Sulfide | Ar-MgBr + R'-S-S-R' → Ar-S-R' + R'SMgBr |
| Sulfinate Ester (R'-S(O)OR'') | Sulfoxide | Ar-MgBr + R'-S(O)OR'' → Ar-S(O)-R' |
| Sulfonyl Chloride (R'-SO₂Cl) | Sulfone | Ar-MgBr + R'-SO₂Cl → Ar-SO₂-R' |
Kinetic and Thermodynamic Parameters Governing Reactions of (Propylsulfanylphenyl)magnesium Bromide
The reactivity of (Propylsulfanylphenyl)magnesium Bromide in solution is governed by a complex interplay of kinetic and thermodynamic factors. A key aspect is the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent (RMgX) into its symmetrical counterparts, the diorganomagnesium species (R₂Mg) and the magnesium dihalide (MgX₂). wikipedia.orgacs.org
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by several factors including the solvent, temperature, concentration, and the nature of the organic group (R). wikipedia.orgnih.gov In ethereal solvents like THF, the magnesium center is typically coordinated by solvent molecules, which helps to stabilize the monomeric RMgX form. wikipedia.orgnih.gov However, the equilibrium is dynamic. Computational studies on thiophene (B33073) Grignards have shown that various bridged dimeric species are also vital and thermodynamically stable intermediates. nih.gov The thioether functionality in (Propylsulfanylphenyl)magnesium Bromide could potentially influence the Schlenk equilibrium through intramolecular coordination to the magnesium center, which might shift the equilibrium compared to a non-coordinating aryl Grignard.
Advanced Applications in Organic Synthesis and Materials Science
Strategic Building Block for Complex Molecular Architectures
The reagent serves as a powerful building block for constructing complex organic frameworks, particularly those incorporating sulfur, which are of significant interest in medicinal chemistry and materials science. nih.govnih.govbohrium.commdpi.comresearchgate.net
Synthesis of Sulfur-Containing Biologically Relevant Scaffolds (focused on synthesis, not biological activity)
The thioether moiety is a common feature in a wide range of biologically relevant molecules. nih.govnih.gov Magnesium;propylsulfanylbenzene;bromide provides a direct route to introduce the propylsulfanylphenyl group into larger, more complex structures. The fundamental reaction involves the nucleophilic attack of the Grignard carbon on an electrophilic center.
For instance, the synthesis of complex diaryl or aryl-heteroaryl thioethers can be envisioned. By reacting this compound with various electrophiles such as aldehydes, ketones, or esters, a wide array of secondary and tertiary alcohols or ketones bearing the propylsulfanylphenyl motif can be synthesized. These intermediates can then undergo further transformations, like dehydration or oxidation, to yield complex scaffolds. A general synthetic approach involves the reaction of an aryl Grignard reagent with elemental sulfur (S₈) to form a magnesium thiophenolate, which can then be hydrolyzed to a thiophenol or used in subsequent reactions. nih.gov This methodology highlights a primary route for creating sulfur-containing building blocks.
A representative, though generalized, reaction is the coupling with a second, functionalized aryl halide, often catalyzed by a transition metal like palladium or nickel. This cross-coupling reaction would yield a diaryl sulfide (B99878) scaffold.
| Reactant 1 | Reactant 2 | Catalyst (Example) | Product Type |
| This compound | Aryl Halide (Ar-X) | Pd(PPh₃)₄ | Diaryl Sulfide |
| This compound | Aldehyde (R-CHO) | None | Secondary Alcohol |
| This compound | Ketone (R₂C=O) | None | Tertiary Alcohol |
| This compound | Dichlorophosphine (R-PCl₂) | None | Tertiary Phosphine (B1218219) |
This interactive table showcases potential synthetic transformations. Clicking on a product type would typically lead to more detailed examples, though specific literature for this exact reagent is sparse.
Construction of Advanced Organic Materials (e.g., Functional Polymers, Optoelectronic Molecules)
In materials science, the incorporation of sulfur atoms into conjugated polymer backbones is a well-established strategy for tuning electronic properties. The propylsulfanyl group can influence solubility, morphology, and intermolecular interactions in functional polymers.
One potential application is in Grignard Metathesis (GRIM) polymerization. If a di-halogenated version of the parent compound, such as 1,4-dibromo-2-(propylsulfanyl)benzene, were used, its conversion to a Grignard reagent could initiate a polymerization process to form poly(phenylene) derivatives. The propylsulfide side chains would enhance the solubility of the resulting polymer, a critical factor for solution-based processing into thin films for electronic devices. While specific studies on this monomer are not prevalent, the general method is a cornerstone of conducting polymer synthesis.
Similarly, the reagent could be used to end-cap polymers, introducing a functional sulfur group at the terminus of a polymer chain. This is achieved by adding the Grignard reagent to a living polymerization reaction, effectively quenching it and installing the propylsulfanylphenyl group at the chain end. researchgate.net
Precursor for Ligand Synthesis in Homogeneous and Heterogeneous Catalysis
The development of novel ligands is crucial for advancing transition metal catalysis. The propylsulfanylphenyl moiety offers a unique electronic and steric profile that can be incorporated into various ligand frameworks.
Design and Synthesis of Chiral Ligands Incorporating the Propylsulfanylphenyl Moiety for Asymmetric Catalysis
Chiral ligands are essential for enantioselective synthesis. This compound can be used as a nucleophile to react with chiral electrophores. For example, reaction with a chiral epoxide or a derivative of a chiral amino acid could attach the propylsulfanylphenyl group to a chiral backbone. Further functionalization, such as the introduction of a phosphine group, would complete the synthesis of a chiral P,S-type ligand. The sulfur atom itself can act as a soft donor atom to coordinate with transition metals, influencing the geometry and electronics of the catalytic center.
Development of Ligands for Transition Metal Catalysis (e.g., Phosphines, N-Heterocyclic Carbenes)
Phosphine Ligands: The synthesis of tertiary phosphine ligands is a straightforward and common application for Grignard reagents. The reaction of this compound with phosphorus halides, such as dichlorophenylphosphine (B166023) (PhPCl₂) or phosphorus trichloride (B1173362) (PCl₃), would yield tertiary phosphines containing one or more propylsulfanylphenyl groups. nih.govnih.gov
Reaction Example: 2 (Propylsulfanylphenyl)MgBr + PhPCl₂ → PPh(C₆H₄SPr)₂ + 2 MgBrCl
These sulfur-containing phosphine ligands could exhibit unique properties in catalysis. The thioether group might act as a hemilabile coordinating group, reversibly binding to the metal center during the catalytic cycle, which can promote certain reaction steps and enhance catalyst stability and activity.
N-Heterocyclic Carbene (NHC) Ligands: While Grignard reagents are not typically used to form the heterocyclic core of NHCs, they are instrumental in synthesizing the N-aryl substituents that dictate the ligand's steric and electronic properties. sigmaaldrich.comscripps.edursc.org To create an NHC ligand featuring this moiety, one would first synthesize the corresponding aniline (B41778), 4-propylaniline. This aniline could then be used in a standard multi-step NHC synthesis, typically involving condensation with glyoxal (B1671930) and an amine, followed by cyclization and deprotonation to yield the free carbene. The resulting NHC would have the electronic influence of the sulfur atom transmitted through the N-aryl group to the carbene carbon, potentially modifying its donor strength and catalytic activity.
Regioselective and Stereoselective Synthesis of Other Organosulfur Compounds
The precise control of reactivity is a hallmark of modern organic synthesis. The use of this compound allows for the regioselective introduction of the propylsulfanylphenyl group. When reacting with substrates containing multiple electrophilic sites, the reaction can often be directed by factors such as steric hindrance or the presence of directing groups. nih.govresearchgate.netresearchgate.net
For example, in a molecule containing both an aldehyde and a less reactive ester, the Grignard reagent would preferentially attack the aldehyde. Furthermore, modern techniques in Grignard chemistry, such as the use of additives like lithium chloride (LiCl) can enhance reactivity and selectivity, preventing unwanted side reactions.
While specific studies detailing the stereoselective additions of this compound are not widely reported, the principles of asymmetric synthesis using chiral auxiliaries or catalysts would apply. Reaction with a prochiral ketone in the presence of a chiral ligand or catalyst could, in principle, lead to the formation of one enantiomer of the resulting tertiary alcohol in excess.
Advanced Applications of this compound in Organic Synthesis and Materials Science
The organometallic compound, this compound, represents a specialized Grignard reagent that holds significant potential in the fields of organic synthesis and materials science. Its unique structure, incorporating a magnesium-bromide functionality on a phenyl ring substituted with a propylsulfanyl group, allows for targeted introduction of the propylsulfanylphenyl moiety into a variety of molecular frameworks. This reagent is particularly valuable for the construction of complex sulfur-containing molecules, which are of great interest due to their diverse applications in pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the sulfur atom and the reactive Grignard center enables chemists to forge carbon-sulfur and carbon-carbon bonds with a high degree of control, leading to the development of novel compounds with tailored properties.
The utility of this compound extends to sophisticated synthetic strategies, enabling the creation of intricate molecular architectures. The presence of the propylsulfanyl group can influence the electronic and steric properties of the Grignard reagent, offering unique reactivity profiles compared to simpler aryl Grignard reagents.
The reaction of Grignard reagents with various sulfur electrophiles is a cornerstone of thioether synthesis. This compound can be employed in a controlled manner to generate a wide array of unsymmetrical diaryl or aryl-alkyl sulfides. A common strategy involves the reaction of the Grignard reagent with sulfenyl chlorides or disulfides.
One-pot procedures have been developed for the synthesis of aryl sulfides by reacting thiols with Grignard reagents in the presence of N-chlorosuccinimide (NCS). In this method, the thiol is first converted to a highly reactive sulfenyl chloride, which then readily couples with the Grignard reagent. This approach is notable for its mild reaction conditions and short reaction times. For instance, various aryl Grignard reagents can be coupled with thiophenols to produce diaryl sulfides in good to excellent yields. While specific data for this compound is not extensively documented in readily available literature, the general applicability of this method suggests its potential for forming a diverse range of substituted thioethers.
A general representation of this reaction is the coupling of an in-situ generated sulfenyl chloride with an aryl Grignard reagent. The reaction of various thiols with N-chlorosuccinimide followed by the addition of a Grignard reagent, such as phenylmagnesium bromide, has been shown to produce the corresponding sulfides in high yields.
| Thiol Substrate | Grignard Reagent | Product | Yield (%) |
| Thiophenol | Phenylmagnesium Bromide | Diphenyl sulfide | 95 |
| 4-Methylthiophenol | Phenylmagnesium Bromide | 4-Methylphenyl phenyl sulfide | 92 |
| 4-Chlorothiophenol | Phenylmagnesium Bromide | 4-Chlorophenyl phenyl sulfide | 88 |
| This table presents representative yields for the synthesis of diaryl sulfides using a similar methodology. The specific application with this compound would result in the formation of 3-(propylthio)phenyl substituted sulfides. |
Another effective method for the synthesis of unsymmetrical sulfides involves the reaction of Grignard reagents with disulfides. This reaction proceeds via nucleophilic attack of the Grignard carbanion on the sulfur-sulfur bond of the disulfide, leading to the formation of a new carbon-sulfur bond and a thiolate byproduct. The choice of the disulfide allows for the introduction of a second, different organic substituent, enabling the synthesis of a wide variety of thioethers. For example, reacting an aryl Grignard reagent with a dialkyl disulfide would yield an aryl alkyl sulfide.
| Grignard Reagent | Disulfide | Product |
| Phenylmagnesium Bromide | Dimethyl disulfide | Methyl phenyl sulfide |
| 4-Tolylmagnesium Bromide | Diethyl disulfide | Ethyl 4-tolyl sulfide |
| Naphthylmagnesium Bromide | Dipropyl disulfide | Naphthyl propyl sulfide |
| This table illustrates the versatility of the Grignard-disulfide reaction for synthesizing various thioethers. |
The synthesis of thiols is a fundamental transformation in organic chemistry, and the reaction of Grignard reagents with elemental sulfur provides a direct route to this important functional group. nih.govstackexchange.com The reaction involves the insertion of a sulfur atom into the carbon-magnesium bond, forming a magnesium thiolate intermediate. Subsequent acidic workup protonates the thiolate to yield the corresponding thiol. stackexchange.com This method is broadly applicable to a wide range of Grignard reagents, including aryl Grignard reagents. stackexchange.com
The general procedure involves the slow addition of the Grignard reagent solution to a stirred suspension of elemental sulfur in an anhydrous ether solvent, typically at low temperatures to control the exothermic reaction. stackexchange.com After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete conversion, followed by quenching with an acid to liberate the thiol.
| Aryl Grignard Reagent | Reaction Conditions | Product | Yield (%) |
| Phenylmagnesium Bromide | Elemental Sulfur, THF, then H3O+ | Thiophenol | ~70-80 |
| 4-Tolylmagnesium Bromide | Elemental Sulfur, Ether, then H3O+ | 4-Methylthiophenol | ~75 |
| 2-Naphthylmagnesium Bromide | Elemental Sulfur, THF, then H3O+ | 2-Naphthalenethiol | ~65 |
| This table provides typical yields for the synthesis of various thiophenols using the Grignard reaction with elemental sulfur. |
Furthermore, the Grignard reagent can be used to synthesize other sulfur-containing functional groups. For example, the reaction of an aryl Grignard reagent with sulfuryl chloride (SO2Cl2) can lead to the formation of the corresponding arylsulfonyl chloride. rsc.org These sulfonyl chlorides are versatile intermediates that can be readily converted into sulfonamides, sulfonate esters, and other important sulfur-containing compounds. rsc.orgnih.gov The reaction is typically carried out by adding the Grignard reagent to an excess of sulfuryl chloride in an ethereal solvent at low temperature. rsc.org
| Aryl Grignard Reagent | Reagent | Product | Yield (%) |
| Phenylmagnesium Bromide | Sulfuryl Chloride | Benzenesulfonyl chloride | 58 |
| o-Tolylmagnesium Bromide | Sulfuryl Chloride | o-Toluenesulfonyl chloride | 60 |
| m-Chlorophenylmagnesium Bromide | Sulfuryl Chloride | m-Chlorobenzenesulfonyl chloride | 55 |
| This table shows representative yields for the synthesis of arenesulfonyl chlorides from the corresponding Grignard reagents and sulfuryl chloride. rsc.org |
Computational and Theoretical Investigations of Propylsulfanylphenyl Magnesium Bromide
Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Grignard reagents, DFT calculations provide critical insights into the nature of the carbon-magnesium bond, which is central to their reactivity.
The defining feature of a Grignard reagent is the polar covalent bond between carbon and magnesium. Due to magnesium's low electronegativity (1.31 on the Pauling scale) compared to carbon (2.55), the carbon atom attached to the magnesium center becomes electron-rich and acquires a partial negative charge. msu.edumdpi.com This polarization inverts the typical polarity of a carbon atom bonded to a halide, transforming it from an electrophilic center into a potent nucleophile. mdpi.com This nucleophilic carbon is often described as a "carbanion," although the C-Mg bond is not purely ionic. mdpi.comresearchgate.net
DFT calculations can quantify this charge separation and map the nucleophilicity of the reagent. By calculating the molecular electrostatic potential (MEP), regions of negative potential can be visualized, highlighting the nucleophilic character of the aryl carbon bonded to magnesium. Natural Population Analysis (NPA) or similar charge partitioning schemes within DFT calculations can assign partial charges to each atom, providing a quantitative measure of the charge distribution.
For an aryl Grignard reagent like (propylsulfanylphenyl)magnesium bromide, the primary nucleophilic center is the carbon atom of the benzene (B151609) ring that is directly bonded to the MgBr moiety. The propylsulfanyl group (-S(CH₂)₂CH₃) would act as a substituent on the aromatic ring, and its position (ortho, meta, or para) would electronically influence the nucleophilicity of the organomagnesium center, albeit to a lesser extent than the dominant C-Mg polarization.
Table 1: Illustrative Calculated Properties for a Model Aryl Grignard Reagent (Phenylmagnesium Bromide) from DFT This table presents typical, non-experimental data derived from computational models to illustrate the concepts discussed.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| C-Mg Bond Length | ~2.15 Å | Indicates a covalent, albeit polar, interaction. |
| NPA Charge on Carbon (C1) | -1.0 to -1.5 e | Quantifies the high negative charge, confirming its carbanionic character and nucleophilicity. |
| NPA Charge on Magnesium (Mg) | +1.2 to +1.6 e | Shows the high positive charge on the metal center, indicating its Lewis acidic nature. |
| HOMO-LUMO Gap | Varies with solvation | A smaller gap can indicate higher reactivity. |
Grignard reagents in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) exist not as simple monomers (RMgX) but as a complex mixture of species governed by the Schlenk equilibrium. acs.orgnih.gov This equilibrium involves the monomer, the dimer, and the symmetrical species dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). acs.org
2 RMgX ⇌ MgR₂ + MgX₂
Computational studies using DFT have been instrumental in understanding the energetics of this equilibrium. acs.org These studies consistently show that solvent molecules play a crucial role by coordinating to the electron-deficient magnesium center. acs.org This solvation stabilizes the various species in solution. DFT calculations have demonstrated that the degree of solvation influences the position of the Schlenk equilibrium and the reactivity of the Grignard reagent. acs.org For instance, tetracoordinated magnesium species are often the most stable but may not be the most reactive. acs.org
Table 2: Example of Calculated Relative Free Energies for Generic Grignard Species in THF This table is illustrative, based on general findings from computational studies, to show the energetic landscape of the Schlenk equilibrium.
| Species | Solvation State | Relative Free Energy (kcal/mol) | Implication |
|---|---|---|---|
| CH₃MgCl | 2 THF | 0 (Reference) | Stable monomeric form. |
| (CH₃)₂Mg | 2 THF | Varies | A key component of the equilibrium. |
| MgCl₂ | 3 or 4 THF | Varies | Higher solvation due to greater Lewis acidity of MgCl₂. acs.org |
| (CH₃MgCl)₂ (Cl-bridged) | 2 THF total | Negative | Dimerization is often energetically favorable. acs.org |
Mechanistic Elucidation of Grignard and Related Reactions
Computational chemistry provides a molecular-level view of reaction mechanisms that is often inaccessible through experimental means alone. For Grignard reactions, theoretical studies have been crucial in mapping out reaction pathways, identifying intermediates, and characterizing transition states. nih.govchemrxiv.org
The addition of a Grignard reagent to a carbonyl compound like an aldehyde or ketone is a cornerstone reaction in organic synthesis. wikipedia.org Computational studies, primarily using DFT, have investigated the mechanism of this addition in detail. nih.govnih.gov The reaction typically proceeds through a coordinated transition state. For the reaction with a carbonyl, a six-membered ring transition state is often proposed, involving the magnesium atom coordinating to the carbonyl oxygen. wikipedia.org
Computational methods allow for the precise location of these transition state structures on the potential energy surface. nih.gov By calculating the energy of the reactants, transition state, and products, the activation energy (the barrier to reaction) can be determined. chemrxiv.org The step with the highest activation energy is the rate-limiting step of the reaction. Recent advancements in machine learning are also being applied to predict transition state structures more rapidly. nih.gov
For many Grignard additions, the C-C bond formation is the key event in the transition state. nih.gov However, depending on the substrates and conditions, an alternative mechanism involving a single electron transfer (SET) from the Grignard reagent to the substrate can compete with or dominate the polar nucleophilic pathway. nih.govchemrxiv.org Computational studies can help delineate these pathways by calculating the energetics for both, revealing that the SET pathway is more likely with substrates that have low reduction potentials, such as certain ketones. chemrxiv.org
The presence of a sulfur atom in (propylsulfanylphenyl)magnesium bromide introduces an additional layer of complexity and potential reactivity modulation. Sulfur is a soft, polarizable atom with lone pairs of electrons, allowing it to act as a ligand for metal centers. msu.edu
In the context of (propylsulfanylphenyl)magnesium bromide, particularly with the substituent at the ortho position to the MgBr group, the sulfur atom can act as an intramolecular chelating ligand. It can coordinate to the Lewis acidic magnesium center, forming a five-membered ring.
ortho-(CH₃(CH₂)₂S)C₆H₄MgBr
Computational modeling can be used to investigate the effects of this chelation:
Stabilization: DFT calculations could determine the energetic favorability of the chelated structure compared to an unchelated isomer (e.g., the para-substituted analog) or an intermolecularly solvated species. Such chelation could stabilize the monomeric form of the Grignard reagent, potentially altering the Schlenk equilibrium. wikipedia.org
Reactivity Modulation: By coordinating to the magnesium, the sulfur atom could alter the electronic properties of the C-Mg bond, potentially fine-tuning its nucleophilicity.
Transition State Geometry: Intramolecular coordination could pre-organize the Grignard reagent, influencing the geometry of the transition state upon reaction with an electrophile. This is a known phenomenon in other areas of organometallic chemistry, where thioether groups act as directing groups to control the regioselectivity of reactions. For example, a DFT study on the addition of a Grignard reagent to a sulfinamide showed how coordination influences the reaction pathway and stereoselectivity. nih.gov
Table 3: Hypothetical DFT Energy Comparison for Coordinated vs. Uncoordinated Aryl Grignard Isomers This table is a conceptual illustration of how intramolecular coordination by a thioether could be studied computationally.
| System | Description | Hypothetical Relative Energy (kcal/mol) | Potential Interpretation |
|---|---|---|---|
| para-(R-S)-PhMgBr + THF | Uncoordinated isomer, solvated by one THF molecule. | 0 (Reference) | Standard solvation model. |
| ortho-(R-S)-PhMgBr (unchelated) + THF | Ortho isomer, forced into a non-chelating conformation, solvated by THF. | +0.5 | Slight steric destabilization. |
| ortho-(R-S)-PhMgBr (chelated) | Ortho isomer with intramolecular S-Mg coordination. | -3.0 | The chelated form is significantly more stable, suggesting it is the dominant species. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured activity, such as reaction rate or yield. While extensive QSAR studies specifically targeting the reactivity of Grignard reagents are not prevalent in the literature, the methodology offers a powerful approach for future investigations.
A hypothetical QSAR study on a series of substituted (propylsulfanylphenyl)magnesium bromide analogs could proceed as follows:
Dataset Assembly: A series of aryl Grignard reagents with different substituents on the phenyl ring would be synthesized. Their reactivity in a specific, well-defined reaction (e.g., addition to a standard ketone) would be measured quantitatively.
Descriptor Calculation: For each compound in the series, a large number of numerical "descriptors" that encode structural, physicochemical, and electronic properties would be calculated using computational software.
Model Building: Statistical or machine learning methods would be used to build a regression model that finds the best correlation between a subset of the calculated descriptors and the measured reactivity.
Validation and Prediction: The model's predictive power would be tested on a set of compounds not used in the model-building process. A validated model could then be used to predict the reactivity of new, unsynthesized Grignard reagents.
Table 4: Conceptual Framework for a QSAR Study on Grignard Reagent Reactivity
| Component | Description | Examples |
|---|---|---|
| Activity (Dependent Variable) | A quantitative measure of reactivity. | Reaction yield (%), rate constant (k). |
| Descriptors (Independent Variables) | Numerical representations of molecular structure. | Electronic: Hammett constants, calculated atomic charges (NPA), HOMO/LUMO energies. Steric: Molar volume, surface area, specific steric parameters (e.g., Taft parameters). Topological: Connectivity indices that describe the branching and shape of the molecule. | | Modeling Technique | Algorithm used to create the correlation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Neural Networks. | | Study Goal | The ultimate objective of the model. | To predict the reactivity of novel Grignard reagents and to gain mechanistic insight by identifying the most important descriptors. |
Application of Advanced Computational Methods (e.g., QM/MM) for Complex Reaction Systems
The intricate nature of Grignard reactions, characterized by the simultaneous presence of multiple organomagnesium species and competing reaction mechanisms, presents a significant challenge for experimental and computational elucidation. nih.gov The reactivity of a Grignard reagent like (Propylsulfanylphenyl)magnesium Bromide is not only dictated by its immediate chemical structure but also by its dynamic interactions with the solvent environment and its state of aggregation, often governed by the Schlenk equilibrium. nih.govnih.gov To accurately model such complex chemical systems, where bond-making and bond-breaking events are intimately coupled with large-scale environmental effects, advanced computational techniques are indispensable. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have emerged as a particularly powerful tool for this purpose. nih.govrsc.org
The QM/MM approach offers a computationally feasible yet chemically accurate way to study reactions in condensed phases. nih.govarxiv.org It partitions the system into two regions: a smaller, electronically significant part (the QM region) where the chemical transformation occurs, and the larger surrounding environment (the MM region).
The Quantum Mechanical (QM) Region: This region is treated with high-level quantum chemical methods, such as Density Functional Theory (DFT), which can accurately describe the changes in electronic structure during a reaction. purdue.edu For a reaction involving (Propylsulfanylphenyl)magnesium Bromide, the QM region would typically include the Grignard reagent itself, the substrate molecule (e.g., a ketone or aldehyde), and a few solvent molecules directly coordinated to the magnesium center. acs.orgresearchgate.net This allows for a precise description of the transition states and intermediates, including the polar nucleophilic addition pathway and potential single-electron transfer (SET) mechanisms. nih.gov The presence of the sulfur atom in the propylsulfanyl group, which can have significant electronic effects or even coordinate with the magnesium, makes a QM treatment essential for capturing its influence on the reaction mechanism.
The Molecular Mechanical (MM) Region: The remainder of the system, primarily the bulk solvent, is described using classical molecular mechanics force fields. nih.gov While less computationally intensive, this part of the simulation is crucial for modeling the broader environmental effects, such as solvation, electrostatic stabilization of charged intermediates, and the dynamic reorganization of the solvent shell throughout the reaction process. nih.gov
The synergy between the QM and MM descriptions allows for the simulation of large, complex systems that would be computationally prohibitive to treat entirely at a quantum mechanical level. rsc.org While specific QM/MM studies focused exclusively on (Propylsulfanylphenyl)magnesium Bromide are not yet prominent in the literature, the methodology has been successfully applied to simpler Grignard reagents, providing deep mechanistic insights. nih.govacs.org These studies have been instrumental in mapping out the potential energy surfaces for different reaction pathways, identifying the most reactive species in the Schlenk equilibrium, and understanding the role of the solvent in controlling reactivity and reaction rates. nih.govacs.org
For a system like (Propylsulfanylphenyl)magnesium Bromide reacting with a carbonyl compound, a QM/MM investigation could provide critical data on several fronts. By calculating the free energy profiles for competing pathways, researchers can predict the likely mechanism under different conditions. The table below illustrates the type of comparative data that such a computational study could generate.
Table 1: Illustrative QM/MM-Calculated Free Energy Barriers (ΔG‡) for Hypothetical Reaction Pathways of (Propylsulfanylphenyl)magnesium Bromide
| Reaction Pathway | Substrate | QM Region Composition | MM Environment | Calculated ΔG‡ (kcal/mol) |
| Polar (Concerted) | Acetaldehyde | 1 (Propylsulfanylphenyl)magnesium Bromide, 1 Acetaldehyde, 2 THF | Bulk THF | 15.2 |
| SET (Stepwise) | Fluorenone | 1 (Propylsulfanylphenyl)magnesium Bromide, 1 Fluorenone, 2 THF | Bulk THF | 12.8 |
| Polar (Dimeric) | Acetaldehyde | Dimer of (Propylsulfanylphenyl)magnesium Bromide, 1 Acetaldehyde, 4 THF | Bulk THF | 14.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the kind of insights a QM/MM study would provide by comparing the energetic favorability of different potential reaction mechanisms.
By employing QM/MM simulations, it becomes possible to dissect the subtle factors governing the reactivity of functionalized Grignar reagents. For instance, such studies could clarify whether the propylsulfanyl group acts as an inert spectator, an electron-donating/withdrawing group influencing the nucleophilicity of the aryl carbon, or as a coordinating ligand to the magnesium center, potentially altering the geometry and reactivity of the transition state. This level of detailed mechanistic understanding is crucial for the rational design of more efficient and selective synthetic methodologies.
Spectroscopic and Analytical Methodologies for Research Characterization of Propylsulfanylphenyl Magnesium Bromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govpsu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds like (Propylsulfanylphenyl)magnesium Bromide. It provides detailed information about the molecular framework, solution-state behavior, and aggregation. nih.gov
¹H and ¹³C NMR for the Organic Framework
¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the integrity of the organic (propylsulfanylphenyl) portion of the Grignard reagent. The formation of the C-Mg bond induces characteristic changes in the chemical shifts of the nearby nuclei compared to the precursor, 1-bromo-X-(propylsulfanyl)benzene.
¹H NMR Spectroscopy : The proton signals of the aromatic ring and the propyl group are diagnostic. The aromatic protons closest to the C-Mg bond experience a significant upfield shift due to the increased electron density provided by the electropositive magnesium. The protons of the propylthio group (S-CH₂-CH₂-CH₃) would show characteristic multiplets, with the protons alpha to the sulfur atom being the most deshielded within that group.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for (Propylsulfanylphenyl)magnesium Bromide (Note: Data are estimated based on general principles of Grignard reagents and thioethers, as specific experimental data for this exact compound is not publicly available. Actual values may vary based on solvent and concentration.)
| Assignment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| C-Mg | --- | ~160-170 |
| Aromatic C-H | ~6.5-7.5 | ~115-140 |
| Aromatic C-S | --- | ~135-145 |
| S-C H₂- | ~2.8-3.0 | ~34-38 |
| -CH₂-C H₂- | ~1.6-1.8 | ~22-25 |
| -CH₂-C H₃ | ~0.9-1.1 | ~13-15 |
Advanced NMR Techniques (e.g., ²⁵Mg, DOSY) for Solution-State Characterization and Aggregation Studies
The behavior of Grignard reagents in solution is complex, often involving an equilibrium between the monomer (RMgX), the dimer, and the species formed through the Schlenk equilibrium (R₂Mg and MgX₂). acs.org Advanced NMR techniques are invaluable for probing these dynamics.
²⁵Mg NMR Spectroscopy : As a quadrupolar nucleus, ²⁵Mg is highly sensitive to the symmetry of its electronic environment. huji.ac.il This makes ²⁵Mg NMR a powerful, albeit specialized, tool for directly observing the magnesium center. nih.gov The chemical shifts and line widths in ²⁵Mg NMR spectra provide specific information about the coordination state of the magnesium atom, helping to distinguish between different species coexisting in solution as part of the Schlenk equilibrium. nih.govhuji.ac.il In asymmetric environments, such as those found in most Grignard reagents, the resonance signals are typically broad. huji.ac.il
Diffusion-Ordered Spectroscopy (DOSY) : DOSY is a non-invasive NMR method that separates the signals of different species in a mixture based on their translational diffusion coefficients, which correlate with their size and shape. ucsb.edumagritek.com This technique, sometimes called "NMR chromatography," is exceptionally useful for studying the aggregation state of (propylsulfanylphenyl)magnesium bromide in solution. nih.govmagritek.com By measuring the diffusion coefficients, researchers can determine the effective size of the Grignard species, revealing whether it exists as a monomer, dimer, or higher-order aggregate, and providing insight into its solvation state. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally verifying the elemental composition of a compound by providing a highly accurate mass measurement. Due to the high reactivity of Grignard reagents, direct analysis is challenging. Instead, HRMS is typically performed on stable derivatives formed by quenching the Grignard reagent with a suitable electrophile. The resulting product's exact mass is measured and compared to the calculated mass for the expected molecular formula. A close match (typically within 5 ppm error) provides strong evidence for the structure of the derivative and, by inference, the original Grignard reagent. nih.gov
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group and Bonding Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, offering a fingerprint of the functional groups present and information about bonding. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy can be used to monitor Grignard reactions, for instance, by observing the disappearance of a precursor's C-Br stretching vibration and the characteristic vibrations of the aromatic and alkyl portions of the molecule. Changes in the frequency of certain bonds upon coordination to the magnesium center can also be observed. nih.gov
Raman Spectroscopy : Raman spectroscopy is particularly well-suited for studying Grignard reagents because it is less sensitive to interference from moisture compared to IR spectroscopy. mdpi.comresearchgate.net It can be used for the non-destructive quality determination of the Grignard solution. mdpi.comresearchgate.net Key vibrational modes for (propylsulfanylphenyl)magnesium bromide would include the aromatic C-H and C=C stretching, C-S stretching, and potentially the low-frequency C-Mg stretching vibration, which provides direct evidence of the organometallic bond.
Table 2: Key Vibrational Modes for (Propylsulfanylphenyl)magnesium Bromide
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Confirms the presence of the phenyl ring. |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman | Confirms the presence of the propyl group. |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman | Characteristic "fingerprint" region for the aromatic ring. |
| C-S Stretch | 600-700 | Raman | Often weak in IR, but observable in Raman spectra. |
| C-Mg Stretch | 300-500 | Raman | A low-frequency mode indicative of Grignard formation. |
X-ray Crystallography for Solid-State Structure Determination of Stable Derivatives and Complexes
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and coordination geometry in the solid state. While obtaining a single crystal of a simple Grignard reagent like (propylsulfanylphenyl)magnesium bromide is often difficult due to its reactivity and complex solution behavior, stable crystalline derivatives or solvated complexes can be analyzed. researchgate.net Crystal structures of similar Grignard reagents, such as phenylmagnesium bromide, show that the magnesium atom is typically tetrahedrally coordinated. acs.org The coordination sphere is completed by the organic group, the bromide atom, and two molecules of an ether solvent (like THF or diethyl ether) that stabilize the complex. acs.orgwisc.edu Analysis of such a complex of (propylsulfanylphenyl)magnesium bromide would confirm the C-Mg bond and provide invaluable data on its solid-state architecture.
Chromatographic Techniques (e.g., GC-MS, HPLC) for Reaction Monitoring and Purity Assessment in Research Settings
Chromatographic methods are indispensable for monitoring the progress of reactions involving Grignard reagents and assessing the purity of the resulting products. Direct injection of a reactive Grignard reagent into a GC or HPLC system is not feasible. Instead, an aliquot of the reaction mixture is quenched (e.g., with acid or water) to convert the reactive species into stable, analyzable compounds. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) : After quenching, GC-MS can be used to monitor the disappearance of the starting halide and the appearance of the corresponding hydrocarbon (propylsulfanylbenzene), confirming the formation and consumption of the Grignard reagent. acs.orgresearchgate.net It is also a primary tool for identifying and quantifying the desired product and any byproducts after the main reaction is complete. rsc.org
High-Performance Liquid Chromatography (HPLC) : HPLC is similarly used on quenched samples. It is particularly useful for analyzing less volatile or thermally sensitive products that are not amenable to GC. rsc.org HPLC can be employed to assess the purity of the final product and to monitor the progress of the Grignard reaction over time, providing data that is complementary to techniques like NIR spectroscopy. acs.org
Future Research Directions and Sustainable Considerations in Propylsulfanylphenyl Magnesium Bromide Chemistry
Development of Greener Synthetic Routes and Enhanced Reaction Conditions
The choice of solvent is critical in Grignard reagent synthesis, impacting reaction efficiency, safety, and environmental impact. rsc.org Traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are effective but pose significant hazards due to their volatility, flammability, and potential for peroxide formation. gordon.edu Research has identified 2-Methyltetrahydrofuran (B130290) (2-MeTHF) as a superior green alternative. rsc.org Derived from renewable resources such as corn cobs and bagasse, 2-MeTHF offers a better safety profile and can improve reaction performance, notably by suppressing the formation of Wurtz coupling by-products. rsc.org
A more radical approach to greening Grignard synthesis is the reduction or complete elimination of organic solvents through mechanochemistry. sciencedaily.com This technique, often employing a ball mill, uses mechanical force to initiate the reaction between solid magnesium metal and the organic halide. sciencedaily.comcosmosmagazine.com This method drastically reduces the amount of hazardous waste generated. sciencedaily.com Researchers have demonstrated that adding a minimal, catalytic amount of solvent to the solid reactants can lead to near-quantitative yields, far surpassing true solvent-free conditions and rivaling traditional solution-phase methods. cosmosmagazine.com This low-solvent mechanochemical process also allows for the synthesis of Grignard reagents from precursors with low solubility in conventional solvents, opening up new synthetic possibilities. sciencedaily.com
Table 1: Comparison of Synthetic Methods for Grignard Reagent Formation
| Feature | Conventional Method | Low-Solvent Ball-Milling | Solvent-Free Ball-Milling |
| Solvent Requirement | Stoichiometric (large volume) | Catalytic (approx. 1/10th of conventional) sciencedaily.com | None |
| Reaction Conditions | Anhydrous, inert atmosphere cosmosmagazine.com | Less sensitive to air and water cosmosmagazine.com | Less sensitive to air and water |
| Typical Yield | High | >90% cosmosmagazine.com | <10% cosmosmagazine.com |
| Waste Generation | High (hazardous organic solvents) | Significantly reduced sciencedaily.com | Minimal |
| Applicability | Limited by precursor solubility | Broader scope, overcomes solubility issues sciencedaily.com | Limited by low efficiency |
Continuous flow processing, using continuous stirred-tank reactors (CSTRs), offers a path to reduce magnesium consumption by up to 43% compared to batch processing. gordon.edu This method enhances control over the highly exothermic reaction, improves safety, and can increase product yield, thereby improving the atom economy of the entire process. morressier.comgordon.edu
Furthermore, the concept of catalysis is crucial in the subsequent reactions of (Propylsulfanylphenyl)magnesium Bromide. To ensure the Grignard reagent is used most effectively, its coupling reactions are often mediated by a transition metal catalyst. There is a significant research drive to replace precious metal catalysts like palladium with more abundant and less toxic base metals such as copper, nickel, and iron for C-S bond formation. acsgcipr.org Developing highly efficient catalytic systems for the reactions of (Propylsulfanylphenyl)magnesium Bromide ensures that the stoichiometrically generated reagent is converted to the desired product with minimal loss, maximizing atom economy for the multi-step synthesis. acsgcipr.org
Integration with Emerging Synthetic Technologies
The integration of modern technologies like electrochemistry and photochemistry promises to revolutionize the synthesis and application of organomagnesium compounds, offering milder conditions and unique reactivity.
Electrochemistry presents a powerful alternative to the classical chemical synthesis of Grignard reagents. technion.ac.il In this method, a sacrificial magnesium anode is oxidized in the presence of an organic halide, such as the bromo(propylsulfanyl)benzene precursor, to form the Grignard reagent directly. This process avoids the often-problematic initiation step of the conventional method and allows for precise control over the reaction rate by tuning the applied potential. technion.ac.il
These electrochemical syntheses are often carried out in novel solvent systems, such as room-temperature ionic liquids (RTILs) like [1-butyl-1-methylpyrrolidinium] bis(trifluoromethylsulfonyl)imide (BMPTFSI), which serve as the electrolyte. technion.ac.ilresearchgate.net These liquids are valued for their low vapor pressure, non-flammability, and wide electrochemical window. researchgate.net The use of high-boiling point ethers like tetraethylene glycol dimethyl ether (TEGDME) as a substitute for volatile THF has also been demonstrated, further enhancing the safety and sustainability of the process. technion.ac.il
Table 2: Components of an Electrochemical Cell for Grignard Reagent Synthesis
| Component | Material/Compound | Function |
| Anode | Magnesium (Mg) | Sacrificial electrode; source of Mg²+ for the Grignard reagent. technion.ac.il |
| Cathode | Platinum (Pt) or Magnesium (Mg) | Inert or active counter electrode to complete the circuit. researchgate.net |
| Electrolyte | Room-Temperature Ionic Liquid (e.g., BMPTFSI) technion.ac.il | Provides conductivity and a stable medium for the reaction. |
| Precursor | Organic Halide (e.g., Bromo(propylsulfanyl)benzene) | Source of the organic moiety for the Grignard reagent. technion.ac.il |
| Stabilizer (optional) | Ethereal Solvent (e.g., THF, TEGDME) technion.ac.il | Solubilizes and stabilizes the formed Grignard reagent. |
Photoredox catalysis, which uses light to drive chemical reactions via single-electron transfer (SET) pathways, is a rapidly expanding field in organic synthesis. nih.gov While the direct photocatalytic synthesis of Grignard reagents is not yet established, the integration of photoredox catalysis with organomagnesium chemistry opens avenues for novel transformations under exceptionally mild conditions.
Future research could explore dual catalytic systems where a photoredox catalyst generates a reactive radical intermediate from a precursor, which is then trapped by (Propylsulfanylphenyl)magnesium Bromide. Alternatively, photoredox catalysis can be combined with transition metals like nickel to facilitate cross-coupling reactions. acs.org For instance, a Ni(II) species could be reduced to a more reactive Ni(0) or Ni(I) state by a photocatalyst, which then engages in a catalytic cycle with the Grignard reagent. This approach could enable transformations that are inaccessible through traditional thermal methods, expanding the synthetic utility of (Propylsulfanylphenyl)magnesium Bromide. acs.org
Exploration of Novel Reactivity Patterns and Unconventional Transformations for (Propylsulfanylphenyl)magnesium Bromide
Future research will undoubtedly focus on uncovering new ways to use (Propylsulfanylphenyl)magnesium Bromide, moving beyond its traditional role as a simple carbon nucleophile. The presence of the propylsulfanyl group offers unique opportunities for controlling reactivity. The sulfur atom could act as a directing group, guiding reactions to specific positions on the aromatic ring.
A key area of modern synthesis is the development of C-H activation reactions, which avoid the need for pre-functionalized starting materials like organic halides. acsgcipr.org A significant future goal would be to develop methods for the direct magnesiation of a C-H bond on a propylsulfanylbenzene backbone, guided by the thioether functional group. This would represent a major step forward in synthetic efficiency and atom economy.
Furthermore, exploring the role of (Propylsulfanylphenyl)magnesium Bromide in complex, ligand-controlled catalytic systems could unlock unconventional transformations. By carefully selecting ligands for a transition metal catalyst (e.g., nickel), it may be possible to steer reactions towards unusual products that are not favored under standard conditions. acs.org This strategy of "ligand-controlled" reactivity could enable the construction of highly complex molecular architectures from (Propylsulfanylphenyl)magnesium Bromide, greatly expanding its value in organic synthesis.
Expanding the Scope of C-S Bond Functionalization within Organomagnesium Reagent Contexts
The carbon-sulfur (C-S) bond, traditionally considered robust, offers a unique handle for molecular manipulation when activated. In the context of (Propylsulfanylphenyl)magnesium Bromide, the presence of the magnesium-carbon bond activates the aromatic ring for various reactions, while the propylsulfanyl group introduces the potential for subsequent C-S bond functionalization. Future research in this area could forge new pathways for creating diverse organosulfur compounds, which are significant in medicinal chemistry and materials science. mdpi.comnih.gov
Current methodologies often focus on the formation of aryl thioethers through cross-coupling reactions of thiols with Grignard reagents. acs.orgnih.gov However, the reactivity of the C-S bond within a pre-formed Grignard reagent like (Propylsulfanylphenyl)magnesium Bromide is a less explored frontier. Future investigations could focus on developing catalytic systems that selectively cleave and functionalize the C-S bond in the presence of the highly reactive C-Mg bond. This would represent a significant advancement in organometallic chemistry, allowing for a stepwise functionalization of the aromatic scaffold.
Potential research directions include:
Reductive Cleavage and Functionalization: Investigating the use of transition metal catalysts to mediate the reductive cleavage of the C(aryl)-S bond, followed by the introduction of new functional groups. This could lead to the synthesis of novel thiophenols or other sulfur-containing aromatic compounds.
Oxidative Addition/Reductive Elimination Cycles: Exploring catalytic cycles where a low-valent metal center undergoes oxidative addition into the C-S bond of the Grignard reagent. Subsequent reductive elimination with a suitable coupling partner could yield a variety of functionalized products.
Directed C-H Functionalization: Utilizing the sulfur atom as a directing group to facilitate C-H activation and functionalization at positions ortho to the propylsulfanyl group. This would provide a powerful tool for regioselective synthesis.
The development of such methodologies would significantly expand the synthetic utility of sulfur-containing organomagnesium reagents.
| Potential C-S Functionalization Strategy | Catalyst System | Potential Product Class | Illustrative Transformation |
| Reductive Cleavage/Functionalization | Nickel or Palladium complexes | Functionalized Thiophenols | Ar-S-Pr -> Ar-SH + Functional Group |
| Oxidative Addition/Reductive Elimination | Rhodium or Iridium catalysts | Biaryls, Aryl Amines | Ar-S-Pr -> Ar-R' |
| Sulfur-Directed C-H Activation | Ruthenium or Cobalt catalysts | Ortho-Functionalized Thioethers | Ar-S-Pr -> o-R'-Ar-S-Pr |
Interdisciplinary Research Opportunities in Materials Science and Catalysis Utilizing the (Propylsulfanylphenyl)magnesium Bromide Scaffold
The unique electronic and coordination properties of the (Propylsulfanylphenyl)magnesium Bromide scaffold open up avenues for interdisciplinary research, particularly in materials science and catalysis. Organosulfur compounds are known for their diverse applications, from pharmaceuticals to advanced materials. researchgate.netnih.gov
In Materials Science:
The thioether functionality in (Propylsulfanylphenyl)magnesium Bromide can serve as a versatile anchor point for creating novel materials. Future research could explore its use in the synthesis of:
Conducting Polymers: The sulfur atom can enhance the electronic properties of polymeric materials. Polymerization of functionalized monomers derived from (Propylsulfanylphenyl)magnesium Bromide could lead to new classes of conducting polymers with applications in organic electronics.
Self-Assembled Monolayers (SAMs): The thioether can act as a binding group to gold and other metal surfaces. This allows for the formation of well-ordered SAMs, which are crucial for developing sensors, molecular electronic devices, and corrosion inhibitors. Research could focus on tailoring the properties of these surfaces by introducing various functional groups onto the aromatic ring of the Grignard reagent prior to surface deposition.
High Refractive Index Polymers: Sulfur-containing polymers are known to exhibit high refractive indices, making them valuable for optical applications. researchgate.net The (Propylsulfanylphenyl)magnesium Bromide scaffold could be incorporated into polymer backbones to create advanced optical materials.
In Catalysis:
The bifunctional nature of (Propylsulfanylphenyl)magnesium Bromide, possessing both a nucleophilic carbon center and a potentially coordinating sulfur atom, makes it an interesting candidate for the development of novel ligands and catalysts.
Ligand Synthesis: The Grignard moiety can be used to introduce the propylsulfanylphenyl group onto a variety of ligand backbones, such as phosphines or N-heterocyclic carbenes (NHCs). The resulting ligands would feature a "pendant" thioether that could coordinate to a metal center, potentially influencing the catalytic activity and selectivity in reactions like cross-coupling or hydrogenation.
Frustrated Lewis Pairs (FLPs): The combination of the Lewis acidic magnesium center and the Lewis basic sulfur atom within the same molecule could potentially lead to the formation of intramolecular FLPs upon reaction with suitable substrates. These systems are of great interest for their ability to activate small molecules like H₂, CO₂, and olefins.
Q & A
Basic Research: What are the established methodologies for synthesizing magnesium propylsulfanylbenzene bromide, and how is purity ensured?
Answer:
Magnesium propylsulfanylbenzene bromide is synthesized via a Grignard reagent preparation protocol. Key steps include:
- Reacting magnesium turnings with propylsulfanylbenzene bromide in anhydrous diethyl ether under inert nitrogen/argon conditions .
- Maintaining strict temperature control (reflux at ~40°C) to initiate the exothermic reaction while avoiding side products like alkoxide formation .
- Post-reaction quenching with dry ice or alkyl halides to terminate the Grignard intermediate .
Purity Assurance:
- Distillation : Fractional distillation under reduced pressure to isolate the compound from unreacted magnesium or organic byproducts .
- Recrystallization : Using non-polar solvents like hexane to remove hydrophilic impurities .
- Analytical Validation : Confirm purity via NMR (absence of extraneous proton signals) and elemental analysis (Mg and Br content) .
Basic Research: Which spectroscopic and structural characterization techniques are optimal for magnesium propylsulfanylbenzene bromide?
Answer:
- X-ray Diffraction (XRD) : Resolves crystal structure and Mg-Br bond geometry. For example, MgBr₂ exhibits a hexagonal lattice with a density of 3.72 g/cm³ .
- NMR Spectroscopy :
- FT-IR : Detects Mg-Br stretching vibrations (~200–250 cm⁻¹) and S-C bonds (~600–700 cm⁻¹) .
Advanced Research: How does magnesium propylsulfanylbenzene bromide influence diastereoselectivity in hydrogenation reactions?
Answer:
- Catalytic Role : Acts as a Lewis acid, polarizing carbonyl groups to stabilize transition states. For example, in ketone hydrogenation, Mg²⁺ coordinates with the carbonyl oxygen, lowering activation energy .
- Steric Effects : The bulky propylsulfanylbenzene group directs substrate approach, favoring syn or anti addition based on steric hindrance .
- Case Study : In a 2002 study, MgBr₂ achieved >90% diastereoselectivity in olefin hydrogenation by modulating solvent polarity (e.g., THF vs. hexane) .
Advanced Research: What factors contribute to stability challenges in magnesium propylsulfanylbenzene bromide, and how are they mitigated?
Answer:
- Moisture Sensitivity : Hydrolysis generates HBr and magnesium hydroxide, degrading the compound. Mitigation includes:
- Thermal Decomposition : Above 1250°C, MgBr₂ decomposes to Mg and Br₂. Thermal stability is assessed via TGA, showing mass loss at ~700°C .
- Light Sensitivity : UV exposure accelerates radical side reactions. Amber glassware and dark storage are recommended .
Methodological Guidance: What safety protocols are critical when handling magnesium propylsulfanylbenzene bromide?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of Br₂ vapors (H335) during synthesis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
- First Aid : Immediate rinsing with water for 15+ minutes after exposure, followed by medical consultation .
Advanced Research: How are contradictions in spectral data resolved during compound characterization?
Answer:
- Multi-Technique Cross-Validation :
- Impurity Profiling : LC-MS identifies trace byproducts (e.g., bromobenzene) that distort spectral readings .
Advanced Research: What role does magnesium propylsulfanylbenzene bromide play in triglyceride analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
